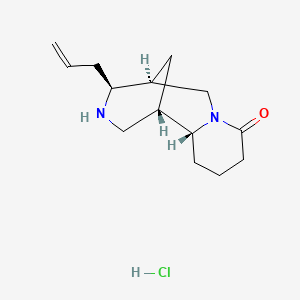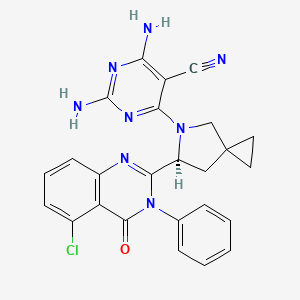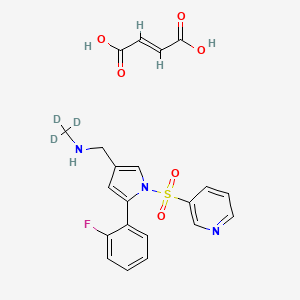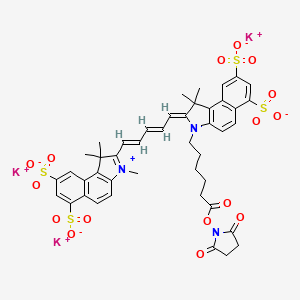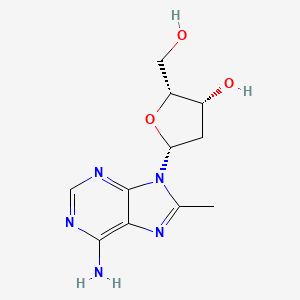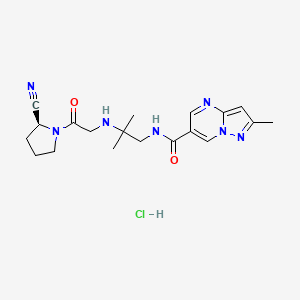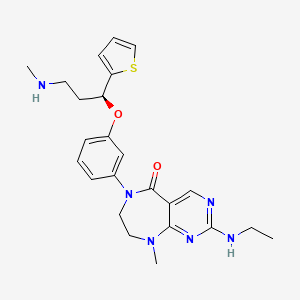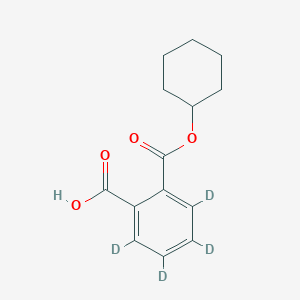
Mono-cyclohexyl phthalate-3,4,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-cyclohexyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of mono-cyclohexyl phthalate. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the phthalate structure, which can influence the compound’s pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mono-cyclohexyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the mono-cyclohexyl phthalate molecule. The process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities .
Análisis De Reacciones Químicas
Types of Reactions
Mono-cyclohexyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phthalate group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phthalate group under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Mono-cyclohexyl phthalate-3,4,5,6-D4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to track chemical reactions and metabolic pathways.
Biology: It helps in studying the biological processes and interactions involving phthalates.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development and testing of new materials and products
Mecanismo De Acción
The mechanism of action of mono-cyclohexyl phthalate-3,4,5,6-D4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior, including its absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying the pharmacokinetics and dynamics of related compounds .
Comparación Con Compuestos Similares
Mono-cyclohexyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:
Mono-n-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with different alkyl groups.
Mono-cyclohexyl phthalate: The non-deuterated form of the compound
These compounds share similar chemical properties but differ in their specific applications and effects due to the presence or absence of deuterium atoms .
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D |
Clave InChI |
PMDKYLLIOLFQPO-DOGSKSIHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H] |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



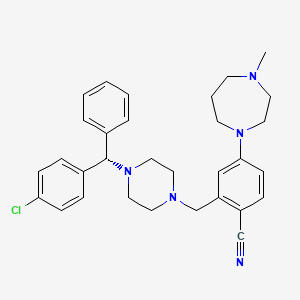
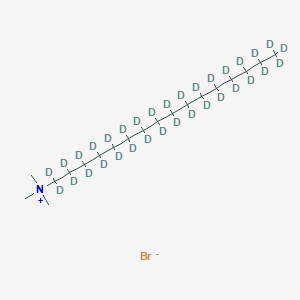
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
